N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-17-9-13(12-5-6-12)20-11-21(17)8-7-19-18(23)16-10-24-14-3-1-2-4-15(14)25-16/h1-4,9,11-12,16H,5-8,10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQVMVVKLQHBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and an amidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Benzo[d][1,4]dioxine Moiety: This step involves the formation of the benzo[d][1,4]dioxine ring, which can be achieved through an intramolecular cyclization reaction.
Final Coupling: The final step is the coupling of the pyrimidine derivative with the benzo[d][1,4]dioxine carboxylic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts to reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Hydroxyl derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with various biological targets, making it a candidate for further pharmacological studies.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the benzo[d][1,4]dioxine moiety could participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be contextualized against related compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxine carboxamide scaffold. Below is a comparative analysis based on structural variations, hypothesized pharmacology, and synthesis strategies:
Structural Analogues
Note: Molecular weights (MW) are estimated due to lack of explicit data in evidence.
Pharmacological Implications
- Compound : The xanthene disulfonic acid moiety suggests utility in fluorescent probes or kinase inhibition assays, but its high molecular weight may limit cell permeability .
- Compound : The stereospecific hydroxyl-pyrrolidine group could confer selectivity for aminergic GPCRs, though this is speculative without binding data .
Privileged Scaffold Utilization
The 2,3-dihydrobenzo[b][1,4]dioxine carboxamide scaffold is a recurring motif in drug discovery due to its rigidity and hydrogen-bonding capacity.
Research Findings and Limitations
- Synthesis: The target compound’s ethyl-linked pyrimidinone is synthetically tractable compared to ’s multi-component xanthene derivative .
- Biological Data Gap: No explicit potency, selectivity, or ADME data are provided in the evidence, necessitating further experimental validation.
- Structural Trends : Smaller substituents (e.g., cyclopropyl) may balance activity and drug-likeness, as seen in kinase inhibitors like imatinib.
Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a cyclopropyl group and a dioxine moiety, contributing to its unique biological interactions. The chemical formula is , indicating the presence of nitrogen and oxygen atoms that are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 318.34 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Initial studies suggest that this compound may act as an inhibitor of specific enzymes and receptors involved in various biological pathways. The precise mechanisms are still under investigation, but it is believed to modulate pathways related to cell signaling and metabolic processes.
Potential Targets
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, similar to other pyrimidine derivatives that exhibit COX-2 inhibitory activity.
- Receptor Modulation : It might interact with specific receptors, acting either as an agonist or antagonist, thereby influencing cellular responses.
Structure-Activity Relationship (SAR)
The structural features of the compound significantly influence its biological activity. The presence of the cyclopropyl group is believed to enhance binding affinity to target proteins due to its unique spatial orientation. Comparative studies with related compounds have shown that modifications in the substituents can lead to variations in potency and selectivity.
Comparative Analysis
A study evaluating similar compounds indicated that modifications at the pyrimidine ring can dramatically alter COX-2 selectivity and potency:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| 6-Ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | 0.0032 | >120000 |
| 6-Ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | 0.10 | 2880 |
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition of COX enzymes, suggesting potential anti-inflammatory properties. Further studies are needed to elucidate the full spectrum of biological effects.
In Vivo Studies
Preliminary animal studies indicate that this compound may reduce inflammation in models of arthritis. The efficacy observed suggests that it could be a promising candidate for further development as an anti-inflammatory agent.
Q & A
Q. What are the critical steps and analytical techniques for synthesizing and characterizing intermediates of this compound?
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrimidinone core, followed by ethyl linkage coupling to the dihydrobenzodioxine carboxamide group. Key steps include:
- Amidation : Use of coupling agents like HBTU or HATU with DIPEA/NMM in solvents such as DMF under inert conditions .
- Heterocyclic ring formation : Controlled temperatures (reflux or microwave-assisted synthesis) to optimize cyclization .
- Purification : Chromatography (e.g., flash column) or recrystallization to isolate intermediates . Characterization :
- NMR spectroscopy (1H/13C) confirms regiochemistry and purity .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?
- 1H/13C NMR : Assigns proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and carbonyl groups (amide C=O at ~168–170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., amide N–H stretch at ~3300 cm⁻¹) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. What solvents and catalysts are commonly used in amidation steps during synthesis?
- Solvents : DMF, dichloromethane, or THF for solubility and reaction efficiency .
- Catalysts/Reagents : HBTU/HATU for carboxamide bond formation, with DIPEA or NMM as bases .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Design of Experiments (DoE) : Statistical methods like factorial design identify critical parameters (e.g., temperature, solvent ratio) .
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing kinetic control .
- Real-time monitoring : In-situ FTIR or LC-MS tracks intermediate formation to adjust conditions dynamically .
Q. What strategies resolve contradictions in biological activity data across studies?
- Target-specific assays : Use isoform-selective enzymatic assays (e.g., kinase profiling) to clarify off-target effects .
- Structural analogs : Compare SAR using derivatives with modified cyclopropyl or carboxamide groups to isolate bioactive motifs .
- Meta-analysis : Pool data from multiple studies with standardized protocols (e.g., IC50 measurement under consistent pH/temperature) .
Q. How does the cyclopropyl group on the pyrimidinone ring influence reactivity and bioactivity?
- Steric effects : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation .
- Electronic effects : Its electron-withdrawing nature polarizes the pyrimidinone ring, altering hydrogen-bonding interactions with targets (e.g., kinases or GPCRs) .
- Case study : Analogs without cyclopropyl show reduced binding affinity (ΔIC50 = ~2.5-fold) in enzyme inhibition assays .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding poses to active sites (e.g., ATP-binding pockets) .
- MD simulations : Assess stability of ligand-receptor complexes over nanoseconds to prioritize synthesis targets .
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity data for predictive optimization .
Methodological Considerations
Q. How do researchers evaluate synthetic pathway efficiency for scalability?
- Green chemistry metrics : Atom economy (>60%) and E-factor (<10) assess waste generation .
- Process intensification : Continuous-flow reactors improve reproducibility and reduce solvent use .
- Example : A three-step synthesis with 78% overall yield and E-factor of 8.2 was reported using flow chemistry .
Q. What protocols ensure batch-to-batch consistency in pharmacological studies?
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify degradation products via LC-MS .
- Reference standards : Use NMR-traceable standards for quantitative purity analysis .
- Bioactivity normalization : Express activity data relative to a control batch (e.g., IC50 ± 10% tolerance) .
Data Contradiction Analysis
Q. How are discrepancies in cytotoxicity data between in vitro and in vivo models addressed?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to explain efficacy gaps .
- Metabolite screening : Identify active/toxic metabolites via liver microsome assays .
- Example : In vivo toxicity not observed in vitro was traced to a hepatotoxic metabolite formed via CYP3A4 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
